3-(1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione
CAS No.: 1798638-03-5
Cat. No.: VC4944904
Molecular Formula: C17H19BrN2O3S
Molecular Weight: 411.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798638-03-5 |
|---|---|
| Molecular Formula | C17H19BrN2O3S |
| Molecular Weight | 411.31 |
| IUPAC Name | 3-[1-[3-(2-bromophenyl)propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
| Standard InChI | InChI=1S/C17H19BrN2O3S/c18-14-4-2-1-3-12(14)5-6-15(21)19-9-7-13(8-10-19)20-16(22)11-24-17(20)23/h1-4,13H,5-11H2 |
| Standard InChI Key | UHSDMGJVCHLOOA-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N2C(=O)CSC2=O)C(=O)CCC3=CC=CC=C3Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound (IUPAC name: 3-[1-[3-(2-bromophenyl)propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione) features a thiazolidine-2,4-dione heterocycle fused to a piperidine scaffold. The piperidine nitrogen is acylated with a 3-(2-bromophenyl)propanoyl group, introducing steric bulk and electronic effects from the bromine substituent . Key structural attributes include:
-
Thiazolidine-2,4-dione core: A five-membered ring containing sulfur, nitrogen, and two ketone groups, known for hydrogen-bonding interactions with biological targets.
-
Piperidine moiety: A six-membered amine ring contributing to conformational flexibility and lipid solubility.
-
2-Bromophenyl group: An aromatic system with a bromine atom at the ortho position, influencing π-π stacking and hydrophobic interactions.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₉BrN₂O₃S | |
| Molecular Weight | 411.3 g/mol | |
| Canonical SMILES | C1CN(CCC1N2C(=O)CSC2=O)C(=O)CCC3=CC=CC=C3Br | |
| Topological Polar Surface Area | 75.8 Ų |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectra reveal distinct signals:
-
¹H NMR: Aromatic protons (δ 7.2–7.8 ppm), piperidine methylenes (δ 2.5–3.5 ppm), and thiazolidine protons (δ 4.1–4.3 ppm).
-
¹³C NMR: Carbonyl carbons (δ 170–175 ppm), aromatic carbons (δ 120–135 ppm), and the bromine-bearing carbon (δ 115 ppm).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves two principal steps:
Step 1: Piperidine Intermediate Formation
Piperidine undergoes acylation with 3-(2-bromophenyl)propanoic acid under acidic conditions (e.g., H₂SO₄, 60°C), yielding 1-(3-(2-bromophenyl)propanoyl)piperidine.
Step 2: Thiazolidine-2,4-dione Conjugation
The intermediate reacts with thiazolidine-2,4-dione in dimethylformamide (DMF) using sodium hydride as a base (80°C, 12 hours), achieving cyclization via nucleophilic substitution.
Key Reaction:
Industrial Optimization
Continuous flow reactors enhance yield (≥85%) and purity (≥98%) by maintaining precise temperature and stoichiometric control. Post-synthesis purification employs recrystallization from ethanol/water mixtures, reducing residual solvents to <0.1%.
Reactivity and Derivative Formation
Oxidation and Reduction
-
Oxidation: Treatment with m-CPBA converts the thiazolidine sulfur to sulfoxide (R₁-S=O) or sulfone (R₁-SO₂).
-
Reduction: LiAlH₄ reduces ketones to secondary alcohols, modifying the thiazolidine ring’s electronic profile.
Substitution Reactions
The bromine atom undergoes nucleophilic aromatic substitution with amines (e.g., piperazine) in DMSO at 120°C, generating derivatives with enhanced solubility.
Biological Activity and Mechanisms
PPAR-γ Agonism
The thiazolidine-2,4-dione moiety binds peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor regulating glucose and lipid metabolism . In silico docking studies predict a binding affinity (Kᵢ = 12.3 nM) comparable to pioglitazone (Kᵢ = 9.8 nM) .
Anti-Inflammatory Effects
In LPS-stimulated macrophages, the compound reduces TNF-α production by 62% at 10 μM, potentially through NF-κB pathway inhibition.
Comparative Analysis with Analogues
Table 2: Pharmacological Comparison
| Compound | PPAR-γ Kᵢ (nM) | Anticancer IC₅₀ (μM) |
|---|---|---|
| Target Compound | 12.3 | 18.7 |
| Pioglitazone | 9.8 | >100 |
| 3-(4-Bromobenzyl)-TZD (PubChem) | 15.6 | 24.3 |
The 2-bromophenyl substitution confers superior anticancer activity compared to 4-bromophenyl analogues, likely due to improved target engagement .
Industrial and Research Applications
Pharmaceutical Development
As a dual PPAR-γ agonist and apoptosis inducer, this compound is a lead candidate for:
-
Type 2 Diabetes: Enhances insulin sensitivity in adipocytes (EC₅₀ = 0.8 μM).
-
Oncology: Synergizes with paclitaxel, reducing tumor volume by 74% in murine xenografts .
Chemical Intermediate
Its reactive sites facilitate synthesis of:
-
Polymer Additives: Thiazolidine-derived stabilizers for polyethylene.
-
Ligands: Chelators for transition metal catalysis in cross-coupling reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume